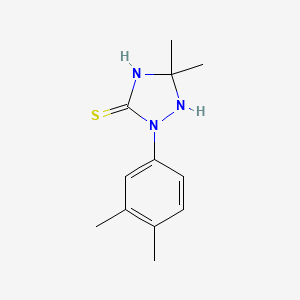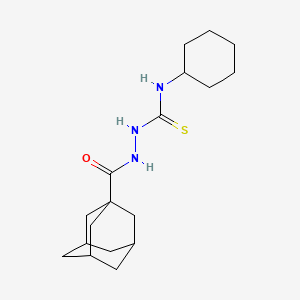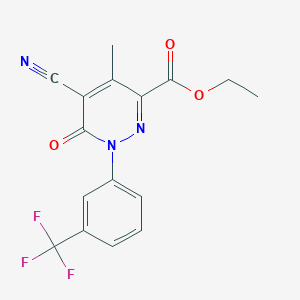![molecular formula C30H27ClN4S B11088085 4-(4-chlorophenyl)-N,1-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11088085.png)
4-(4-chlorophenyl)-N,1-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating member of the azulene family. Its complex structure combines a triazacyclopenta[cd]azulene core with aromatic substituents. Let’s break it down:
Name: 4-(4-chlorophenyl)-N,1-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
Molecular Formula: C34H35ClN4OS
Molecular Weight: 583.201 g/mol
CAS Number: 883832-25-5
Preparation Methods
Synthetic Routes:: Unfortunately, detailed synthetic routes for this compound are scarce in the literature. it likely involves intricate multistep reactions due to its unique structure.
Industrial Production:: As of now, there is no established industrial-scale production method. Researchers primarily synthesize it for exploratory purposes.
Chemical Reactions Analysis
Reactivity::
Substitution Reactions: The chlorophenyl group makes it susceptible to nucleophilic substitution reactions.
Oxidation/Reduction: The aromatic rings can undergo oxidation or reduction processes.
Conditions: Reactions likely occur under mild conditions with suitable catalysts.
Major Products:: The specific products depend on the reaction conditions. Potential derivatives include substituted azulenes and thioamides.
Scientific Research Applications
Chemistry::
Fluorescent Probes: Its unique structure may find applications in fluorescence studies.
Organic Synthesis: Researchers explore its reactivity for novel transformations.
Biological Imaging: Its fluorescence properties could aid in cellular imaging.
Drug Development: Investigating its interactions with biological targets.
Materials Science: Potential use in organic electronics or sensors.
Mechanism of Action
The exact mechanism remains elusive. its structural features suggest interactions with biomolecules or receptors.
Comparison with Similar Compounds
While direct analogs are rare, we can compare it to related azulenes or heterocyclic compounds. Notable ones include:
4-(((4-bromophenyl)amino)methyl)-N-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide:
4-Chlorothiophenol: (a simpler sulfur-containing compound)
Properties
Molecular Formula |
C30H27ClN4S |
|---|---|
Molecular Weight |
511.1 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-N,2-bis(4-methylphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H27ClN4S/c1-19-6-10-22(11-7-19)28-33-35-27(29(36)32-24-16-8-20(2)9-17-24)26(21-12-14-23(31)15-13-21)25-5-3-4-18-34(28)30(25)35/h6-17H,3-5,18H2,1-2H3,(H,32,36) |
InChI Key |
LREITKZGHSICEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)Cl)C(=S)NC6=CC=C(C=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-cyano-1,3-benzodioxol-5-yl)-3-[(2-cyano-4,5-diethoxyphenyl)sulfamoyl]-4-methoxybenzamide](/img/structure/B11088010.png)

![2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11088016.png)
![(4Z)-4-{3-[(3-iodobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11088021.png)
![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B11088023.png)
![ethyl (1-benzyl-3-{(E)-[4-(trifluoromethoxy)phenyl]diazenyl}-1H-indol-2-yl)acetate](/img/structure/B11088024.png)
![5-Thiophen-2-ylmethyl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B11088027.png)
![2-[2-(4-Chloro-phenylmethanesulfinyl)-ethylsulfanyl]-4,6-dimethyl-pyrimidine](/img/structure/B11088059.png)
![12H-benzo[f]indeno[1,2-b]quinolin-12-one](/img/structure/B11088063.png)
![Benzyl (1-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-1-oxo-3-phenylpropan-2-yl)carbamate](/img/structure/B11088070.png)

![methyl 3,3,3-trifluoro-2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B11088088.png)
![N-[2-(3-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-4-nitrobenzamide](/img/structure/B11088090.png)

